
5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is a synthetic chemical compound known for its distinctive molecular structure and potential applications in various scientific fields. The compound's intricate architecture includes multiple functional groups, making it an interesting subject for research and application.
Vorbereitungsmethoden
1. Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide typically involves multiple steps. One common approach begins with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate, followed by sulfonylation and subsequent reactions with appropriate chlorinated and methoxybenzamide derivatives. Each step requires carefully controlled conditions such as specific temperatures, solvents, and catalysts to ensure the desired transformations.
2. Industrial Production Methods: Industrial-scale production of this compound often leverages automated reactors and optimized reaction pathways to increase yield and purity. Advanced techniques like continuous flow synthesis may be employed to streamline the process and reduce waste.
1. Types of Reactions:
- Oxidation and Reduction: this compound can undergo various redox reactions. For instance, the 3,4-dihydroisoquinoline moiety can be oxidized to its corresponding isoquinoline derivative.
- Substitution Reactions: Given the presence of halogen and methoxy groups, this compound readily participates in nucleophilic substitution reactions. The chloro group, in particular, can be replaced by other nucleophiles under appropriate conditions.
2. Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve specific solvents (e.g., acetonitrile, dichloromethane), controlled temperatures, and possibly catalysts.
3. Major Products: Major products from these reactions include oxidized isoquinoline derivatives, reduced dihydroisoquinoline derivatives, and various substituted benzamide analogs.
Wissenschaftliche Forschungsanwendungen
1. Chemistry: In synthetic chemistry, 5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is used as a building block for the creation of more complex molecules. Its multiple functional groups allow for versatile chemical modifications.
2. Biology: This compound can be studied for its potential biological activities, such as binding to specific receptors or inhibiting particular enzymes. Its structure suggests possible applications in developing pharmaceuticals targeting neurological or cardiovascular systems.
3. Medicine: The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development. Research might focus on its effects on specific diseases or conditions, such as cancer or neurodegenerative disorders.
4. Industry: In industrial contexts, this compound could be utilized in the production of specialized chemicals or materials with unique properties, thanks to its complex structure and reactivity.
Wirkmechanismus
1. Molecular Targets and Pathways: The compound's effects are mediated through its interactions with specific molecular targets, such as receptors, enzymes, or signaling pathways. For example, it might bind to a receptor in the nervous system, modulating its activity and leading to physiological changes.
2. Pathways Involved: The exact pathways involved can vary depending on the biological context. In some cases, the compound might inhibit an enzyme's activity, leading to downstream effects on metabolic pathways. In others, it might act as an agonist or antagonist of a receptor, altering cellular signaling.
Vergleich Mit ähnlichen Verbindungen
1. Unique Aspects: Compared to other compounds with similar structures, 5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is unique in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
2. Similar Compounds: Similar compounds include derivatives of isoquinoline and benzamide with various substitutions
Eigenschaften
IUPAC Name |
5-chloro-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O6S/c1-28-18-5-4-16(22)12-17(18)21(25)23-7-9-31(26,27)24-8-6-14-10-19(29-2)20(30-3)11-15(14)13-24/h4-5,10-12H,6-9,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCDSNFKMJWGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

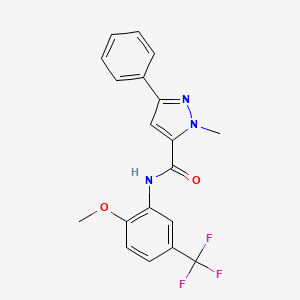
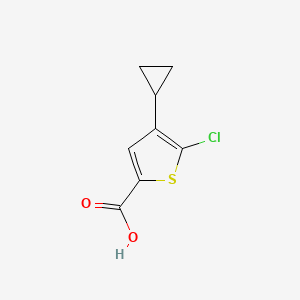
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2610239.png)
![2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2610240.png)
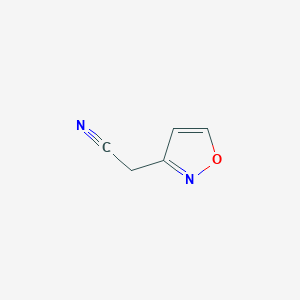
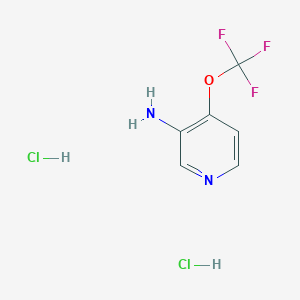

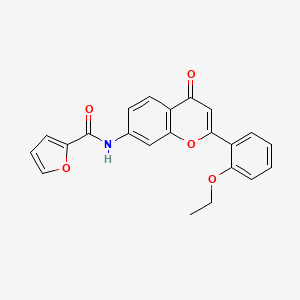
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2610246.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2610247.png)

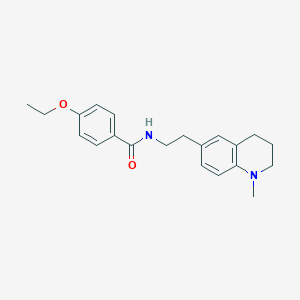
![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2610255.png)
